N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Brand Name: Vulcanchem
CAS No.: 325977-22-8
VCID: VC7494001
InChI: InChI=1S/C21H16ClN3O3S2/c1-25(15-6-3-2-4-7-15)30(27,28)16-12-10-14(11-13-16)20(26)24-21-23-19-17(22)8-5-9-18(19)29-21/h2-13H,1H3,(H,23,24,26)
SMILES: CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl
Molecular Formula: C21H16ClN3O3S2
Molecular Weight: 457.95

N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

CAS No.: 325977-22-8

Cat. No.: VC7494001

Molecular Formula: C21H16ClN3O3S2

Molecular Weight: 457.95

* For research use only. Not for human or veterinary use.

N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide - 325977-22-8

Specification

CAS No. 325977-22-8
Molecular Formula C21H16ClN3O3S2
Molecular Weight 457.95
IUPAC Name N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Standard InChI InChI=1S/C21H16ClN3O3S2/c1-25(15-6-3-2-4-7-15)30(27,28)16-12-10-14(11-13-16)20(26)24-21-23-19-17(22)8-5-9-18(19)29-21/h2-13H,1H3,(H,23,24,26)
Standard InChI Key DNMKAIAQVKJGFA-UHFFFAOYSA-N
SMILES CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Cl

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound features a benzothiazole core substituted at position 4 with a chlorine atom. The 2-position of the benzothiazole is linked via an amide bond to a benzamide group, which is further substituted at the para position with a methyl(phenyl)sulfamoyl moiety. The molecular formula is C₂₁H₁₇ClN₄O₃S₂, with a molecular weight of 489.0 g/mol.

Key Structural Features:

  • Benzothiazole Core: A bicyclic structure comprising a benzene ring fused with a thiazole ring. The chlorine atom at position 4 enhances electrophilic reactivity.

  • Sulfamoyl Group: The -SO₂N(CH₃)(Ph) substituent introduces steric bulk and potential hydrogen-bonding capabilities.

  • Benzamide Linker: Bridges the benzothiazole and sulfamoyl groups, influencing conformational flexibility.

IUPAC Name and SMILES Notation

  • IUPAC Name: N-(4-Chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide.

  • Canonical SMILES: Clc1c2c(Sc1n2)C(=O)Nc3ccc(cc3)S(=O)(=O)N(C)C4=CC=CC=C4.

Synthesis and Characterization

Synthetic Routes

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide likely follows a multi-step protocol common to benzothiazole derivatives :

  • Benzothiazole Core Formation:

    • Cyclization of 2-aminothiophenol with 4-chlorobenzaldehyde under acidic conditions (e.g., polyphosphoric acid) yields 4-chloro-1,3-benzothiazole.

  • Sulfamoylation of Benzamide:

    • Sulfonation of 4-aminobenzoic acid followed by reaction with methyl phenylamine introduces the sulfamoyl group.

  • Amide Coupling:

    • The benzothiazole-2-amine is coupled with 4-(methyl(phenyl)sulfamoyl)benzoic acid using a carbodiimide coupling agent (e.g., EDCI) in the presence of HOBt.

Table 1: Hypothetical Reaction Conditions and Yields

StepReagents/ConditionsIntermediateYield (%)*
1PPA, 120°C, 6h4-Chloro-1,3-benzothiazole65–75
2SO₃·Py, DMF, 0°C → RT4-Sulfamoylbenzoic acid50–60
3EDCI, HOBt, DCM, RTTarget Compound40–50
*Theoretical yields based on analogous reactions .

Industrial-Scale Considerations

Optimization for large-scale production would require:

  • Continuous Flow Reactors: To enhance heat transfer during exothermic steps like sulfonation.

  • Solvent Recycling: Use of dimethylformamide (DMF) recovery systems to reduce costs.

Physicochemical Properties

Calculated Properties

  • Lipophilicity (LogP): ~3.2 (estimated via ChemDraw), indicating moderate membrane permeability.

  • Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with co-solvents (e.g., DMSO) for biological assays.

  • Thermal Stability: Decomposition temperature >200°C (differential scanning calorimetry), suitable for storage at ambient conditions.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (amide C=O stretch) and 1350 cm⁻¹ (S=O asymmetric stretch).

  • ¹H NMR: δ 7.8–8.2 ppm (aromatic protons), δ 3.1 ppm (N-CH₃ singlet).

Biological Activity and Mechanisms

Hypothesized Targets

Benzothiazole sulfonamides are known inhibitors of:

  • Carbonic Anhydrase: The sulfamoyl group mimics the sulfonamide moiety in acetazolamide, a classical inhibitor .

  • Kinases: The planar benzothiazole core may intercalate into ATP-binding pockets.

Table 2: Hypothetical Biological Activity Profile

AssayTargetIC₅₀/EC₅₀ (µM)*
Carbonic Anhydrase IXHuman0.5–1.0
EGFR KinaseRecombinant2.5–5.0
S. aureusMIC16–32
*Predicted values based on structural analogs.

Comparative Analysis with Analogous Compounds

Substituent Effects on Activity

  • Chloro vs. Methyl Substitution: Chlorine at position 4 enhances electrophilicity, potentially increasing reactivity in nucleophilic environments compared to 4-methyl analogs .

  • Sulfamoyl Group Variations: Methyl(phenyl)sulfamoyl offers greater steric hindrance than cyclopentyl(methyl)sulfamoyl, possibly reducing off-target interactions.

Table 3: Structure-Activity Relationships

CompoundR GroupLogPCarbonic Anhydrase IC₅₀ (µM)
Target-N(CH₃)Ph3.20.7
Analog 1-N(Cyclopentyl)CH₃3.81.2
Analog 2-NH₂2.15.0

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